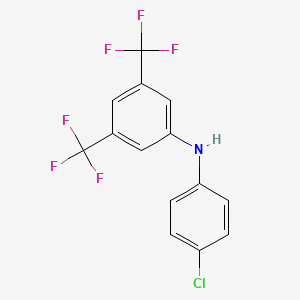
N-(4-Chlorophenyl)-3,5-bis(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chlorophenyl)-3,5-bis(trifluoromethyl)aniline is an organic compound characterized by the presence of a chlorophenyl group and two trifluoromethyl groups attached to an aniline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-3,5-bis(trifluoromethyl)aniline typically involves the reaction of 4-chloroaniline with 3,5-bis(trifluoromethyl)benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution of the benzoyl chloride by the aniline. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
化学反応の分析
Types of Reactions
N-(4-Chlorophenyl)-3,5-bis(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-Chlorophenyl)-3,5-bis(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and stability.
作用機序
The mechanism of action of N-(4-Chlorophenyl)-3,5-bis(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorophenyl group may contribute to its binding affinity to specific receptors or enzymes, modulating their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
- N-(4-Bromophenyl)-3,5-bis(trifluoromethyl)aniline
- N-(4-Methylphenyl)-3,5-bis(trifluoromethyl)aniline
- N-(4-Fluorophenyl)-3,5-bis(trifluoromethyl)aniline
Uniqueness
N-(4-Chlorophenyl)-3,5-bis(trifluoromethyl)aniline is unique due to the presence of both chlorophenyl and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, while the chlorophenyl group contributes to its reactivity and potential biological activity. This combination of features makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
923031-66-7 |
|---|---|
分子式 |
C14H8ClF6N |
分子量 |
339.66 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-3,5-bis(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H8ClF6N/c15-10-1-3-11(4-2-10)22-12-6-8(13(16,17)18)5-9(7-12)14(19,20)21/h1-7,22H |
InChIキー |
XPEKCBNPDXHYDQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















